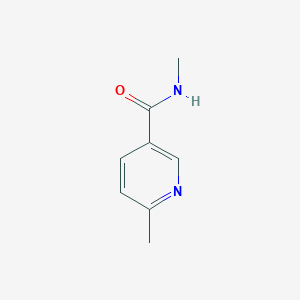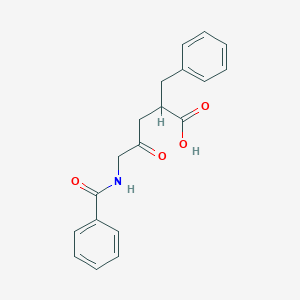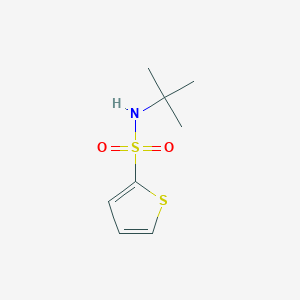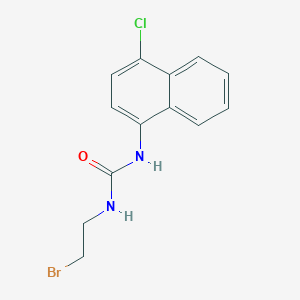
N,6-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-dimethylpyridine-3-carboxamide is a chemical compound with the CAS Number: 6972-69-6 . It has a molecular weight of 150.18 and its IUPAC name is N,N-dimethylnicotinamide . It is a solid in physical form .
Molecular Structure Analysis
The InChI code of N,6-dimethylpyridine-3-carboxamide is 1S/C8H10N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 . The InChI key is FJEVKYZLIRAAKE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N,6-dimethylpyridine-3-carboxamide is a solid . The molecular weight of N,6-dimethylpyridine-3-carboxamide is 150.18 .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Chemopreventive Effects
N,6-dimethylpyridine-3-carboxamide: derivatives have been studied for their potential anti-inflammatory and chemopreventive effects. These compounds may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process and may promote tumor growth. The design of these derivatives aims to provide potent, safe, and non-toxic alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), with reduced toxicity and improved efficacy .
Anticancer Activity
Research has been conducted on the anticancer properties of N,6-dimethylpyridine-3-carboxamide derivatives. These studies focus on the synthesis and biological evaluation of new series of compounds that exhibit potent anti-cancer activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), LoVo (colon carcinoma), and others. The compounds are designed to target cancer cells selectively, potentially offering a promising approach to cancer therapy .
Molecular Docking Studies
Molecular docking studies are an essential part of the research on N,6-dimethylpyridine-3-carboxamide derivatives. These studies help in understanding the interaction between the synthesized compounds and biological targets, such as enzymes or receptors involved in disease pathways. By analyzing the binding affinities and modes of interaction, researchers can predict the efficacy of these compounds and guide the design of more effective therapeutic agents .
Design of Hybrid Compounds
The design of hybrid compounds incorporating N,6-dimethylpyridine-3-carboxamide is a significant area of research. These hybrids combine different pharmacophores, such as the 1,3,4-oxadiazole ring and N-acyl hydrazone moiety, to enhance the biological activity and selectivity of the compounds. This approach allows for the creation of novel molecules with potential therapeutic applications .
COX Enzyme Inhibition
The inhibition of COX enzymes by N,6-dimethylpyridine-3-carboxamide derivatives is a key application in the development of new anti-inflammatory drugs. These compounds are evaluated for their ability to inhibit COX-1 and COX-2 at lower concentrations than standard drugs, which could lead to treatments with fewer side effects and improved patient outcomes .
Antioxidant Properties
Some derivatives of N,6-dimethylpyridine-3-carboxamide have been studied for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various chronic diseases, including cancer and neurodegenerative disorders. The antioxidant activity of these compounds could contribute to their overall therapeutic potential .
Schiff Base Derivatives
Schiff base derivatives of N,6-dimethylpyridine-3-carboxamide are another area of interest. These derivatives are evaluated for their in vitro biological activities, including anti-COX, antioxidant, and anticancer activities. The Schiff base moiety can enhance the biological activity and specificity of the compounds, making them valuable in drug development .
Targeted Therapy Applications
The potential use of N,6-dimethylpyridine-3-carboxamide derivatives in targeted therapy is being explored. Targeted therapy aims to directly impact only cancer cells, minimizing damage to healthy cells. The development of these compounds as targeted therapeutic agents could revolutionize cancer treatment by reducing side effects and improving efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-7(5-10-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFRAWNZPGHNFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethylpyridine-3-carboxamide | |
CAS RN |
102871-59-0 |
Source


|
| Record name | N,6-dimethylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)


![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)


![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)




![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)

